2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
The compound “2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C18H21N3O4S2 .
Molecular Structure Analysis
The molecular structure of this compound includes an azepan ring, a sulfonyl group, a benzamido moiety, and a tetrahydrobenzo[b]thiophene moiety . The exact arrangement of these groups in the molecule would be determined by the specifics of the synthesis process.Scientific Research Applications
Synthesis of Heterocyclic Compounds Researchers have developed methods to synthesize benzo[b]thiophen-2-yl-hydrazonoesters and investigated their reactivity towards various nitrogen nucleophiles. These efforts yielded diverse derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrating the compound's versatility in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activities A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and related compounds have been evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds displayed high activity in comparison to standard drugs, showcasing the potential for developing new therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Antimicrobial Evaluation and Docking Studies Another study focused on the synthesis of tetrazol-thiophene-2-carboxamides and their antimicrobial evaluation. This research not only synthesized these compounds but also conducted docking studies to understand their interactions with microbial targets, indicating the compound's utility in developing antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Modular Synthesis Techniques Further research has explored modular approaches to synthesize functionalized tetrahydrobenzo[b]azepines, demonstrating the flexibility and efficiency of methodologies that could be applied to this compound and its derivatives. These studies provide valuable insights into the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery (Liu, Wang, & Dong, 2021).
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its potential as a therapeutic agent, particularly given the suggested activity of related compounds at the cannabinoid receptor CB2 . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties .
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that plays a crucial role in the innate immune system . It is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
The compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction . This interaction activates the STING protein, triggering the IRF and NF-κB pathways .
Action Environment
The action environment of this compound is likely to be within the endoplasmic reticulum membrane, where the STING protein is localized . Environmental factors, such as the presence of double-stranded DNA from viruses, bacteria, or the host, can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c23-20(26)19-17-7-3-4-8-18(17)30-22(19)24-21(27)15-9-11-16(12-10-15)31(28,29)25-13-5-1-2-6-14-25/h9-12H,1-8,13-14H2,(H2,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUJJTOIIHXRBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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